4,4-Difluoro-1-phenylbutane-1,3-dione

Catalog No.
S1897475
CAS No.
62679-61-2
M.F
C10H8F2O2
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-1-phenylbutane-1,3-dione

CAS Number

62679-61-2

Product Name

4,4-Difluoro-1-phenylbutane-1,3-dione

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F

The exact mass of the compound 4,4-Difluoro-1-phenylbutane-1,3-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4-Difluoro-1-phenylbutane-1,3-dione (DFPB) is a partially fluorinated β-diketone widely utilized as a specialized chelating ligand for lanthanide luminescence and as a difluoromethylated building block in medicinal chemistry[1]. Featuring a difluoromethyl (CHF2) group paired with a phenyl ring, this compound exists predominantly in its cis-enol tautomeric forms, stabilized by strong intramolecular hydrogen bonding [2]. In procurement contexts, DFPB is prioritized when the specific electronic and steric profile of the CHF2 moiety is required to tune the triplet state energy for optimal energy transfer in europium (Eu3+) and terbium (Tb3+) complexes, or when synthesizing CHF2-bearing pyrazoles for pharmaceutical applications where the trifluoromethyl (CF3) analog exhibits suboptimal pharmacokinetic properties[3].

Substituting DFPB with its non-fluorinated analog, benzoylacetone (BA), or its fully fluorinated analog, trifluorobenzoylacetone (TFBA), fundamentally alters the material's coordination chemistry and downstream performance [1]. The CHF2 group provides a precise intermediate electron-withdrawing effect that tunes the ligand-to-metal charge transfer (LMCT) and triplet state energies[2]. If TFBA is used instead, the stronger electron-withdrawing nature of the CF3 group lowers the hydrogen bond strength and shifts the triplet energy, which can mismatch the resonance levels of specific lanthanides, reducing luminescence efficiency [1]. In pharmaceutical synthesis, replacing DFPB with TFBA yields CF3-pyrazoles rather than CHF2-pyrazoles; the latter are specifically required to act as lipophilic hydrogen bond donors to improve metabolic stability and target binding affinity in cyclooxygenase-2 (COX-2) inhibitors and antiviral agents [3].

Intermediate Hydrogen Bond Strength for Tunable Coordination Kinetics

Density functional theory (DFT) and spectroscopic studies (IR, UV, NMR) demonstrate that the intramolecular hydrogen bond strength of DFPB is precisely intermediate between that of acetylacetone (AA) and benzoylacetone (BA), but stronger than that of trifluorobenzoylacetone (TFBA)[1]. The energy difference between the two stable chelated cis-enol forms of DFPB is exceptionally small (0.96 kcal/mol), allowing both conformers to coexist in comparable proportions[1]. This unique tautomeric equilibrium, driven by the partial fluorination, provides distinct coordination kinetics during metal complexation compared to the rigid behavior of fully fluorinated or non-fluorinated analogs [2].

Evidence DimensionIntramolecular hydrogen bond strength and cis-enol energy difference
Target Compound DataDFPB: 0.96 kcal/mol difference between cis-enol forms; intermediate H-bond strength
Comparator Or BaselineTFBA: Weaker H-bond strength due to strong CF3 electron withdrawal
Quantified DifferenceDFPB maintains a stronger intramolecular hydrogen bond than TFBA while allowing dual cis-enol coexistence.
ConditionsDFT calculations (B3LYP/6-311++G**) and NMR/UV spectroscopy in solvent.

The specific hydrogen bonding profile dictates the ligand exchange rate and stability of the resulting metal complexes, making DFPB superior for synthesizing stable, high-yield lanthanide coordination compounds.

Optimized Triplet State Energy for Europium and Terbium Luminescence

DFPB acts as a highly efficient 'antenna' ligand for lanthanide ions [1]. When complexed with europium (Eu3+) or terbium (Tb3+), the CHF2 group tunes the ligand's triplet state energy to perfectly match the resonance energy states of the metals (5D0 for Eu3+ and 5D4 for Tb3+) [1]. Studies on Eu(DFPB)3 complexes show highly polarizable ligand fields and pure red luminescence, while mixed metal complexes (EuxTb1-xL3) demonstrate that DFPB facilitates efficient non-radiative energy transfer from Tb3+ to Eu3+ [2]. This performance is highly dependent on the exact fluorination level, which cannot be optimally achieved with non-fluorinated benzoylacetone due to higher non-radiative multiphonon relaxation [2].

Evidence DimensionLigand-to-metal energy transfer efficiency
Target Compound DataDFPB: Optimal triplet state matching for Eu3+ 5D0 and Tb3+ 5D4
Comparator Or BaselineBenzoylacetone (BA): Suboptimal triplet energy, higher non-radiative multiphonon relaxation
Quantified DifferenceDFPB significantly reduces non-radiative multiphonon relaxation compared to BA, enhancing luminescence intensity.
ConditionsPhotoluminescence spectroscopy of Eu3+ and Tb3+ complexes.

For manufacturers of OLEDs, luminescent sensors, or optical materials, DFPB provides the exact triplet energy required to maximize quantum yield and color purity.

Precursor Suitability for Difluoromethylated Heterocycles

In the synthesis of pharmaceutical intermediates, DFPB reacts with hydrazines to yield 5-difluoromethyl-1H-pyrazoles [1]. The presence of the CHF2 group, rather than a CF3 group, fundamentally alters the lipophilicity and hydrogen-bonding capacity of the resulting heterocycle [1]. Experimental observations show that DFPB allows for the formation of stable difluoromethyl pyrazole derivatives that act as lipophilic hydrogen bond donors, a critical requirement for binding in the active sites of COX-2 and influenza virus polymerases [2]. Substituting DFPB with TFBA yields CF3-pyrazoles, which lack this hydrogen-bond donating ability and often exhibit poorer aqueous solubility[1].

Evidence DimensionHeterocycle functionalization
Target Compound DataDFPB: Yields CHF2-pyrazoles, acting as H-bond donors
Comparator Or BaselineTFBA: Yields CF3-pyrazoles, acting only as H-bond acceptors
Quantified DifferenceDFPB provides a bioisosteric CHF2 group that improves target binding affinity and metabolic stability.
ConditionsCyclocondensation with hydrazines in glacial acetic acid.

Pharmaceutical buyers must procure DFPB specifically when designing drugs that require the unique hydrogen-bonding pharmacophore of a difluoromethyl group, which cannot be substituted by a trifluoromethyl group.

Antenna Ligands for Lanthanide-Based OLEDs and Optical Sensors

DFPB is highly suited for synthesizing Eu3+, Tb3+, and Gd3+ coordination complexes used in organic light-emitting diodes (OLEDs) and luminescent thermometers. Its specific triplet state energy enables highly efficient intramolecular energy transfer, yielding pure red or green emissions with high quantum yields [1].

Synthesis of COX-2 Inhibitors and Antiviral Agents

DFPB is a critical building block for synthesizing difluoromethylated pyrazoles, such as analogs of Celecoxib or influenza virus polymerase inhibitors. The resulting CHF2 group acts as a lipophilic hydrogen bond donor, enhancing drug-target interactions and metabolic stability compared to CF3 derivatives [2].

Mixed-Metal Lanthanide Complexes for Color Tuning

In advanced materials research, DFPB is utilized to create mixed-metal lanthanide complexes (e.g., EuxTb1-x(DFPB)3). The ligand's unique electronic structure facilitates precise non-radiative energy transfer between the different metal centers, allowing for fine color tuning and the development of single-phase white-light emitters or ratiometric luminescent sensors [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4-difluoro-1-phenylbutane-1,3-dione

Dates

Last modified: 08-16-2023

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